REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][CH:6]=[N:5][C:4]2[S:8][C:9]3[CH2:14][CH:13]([CH2:15][C:16]([O-:18])=[O:17])[CH2:12][CH2:11][C:10]=3[C:3]1=2.[C:19]([C:21]1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>O1CCOCC1>[CH2:19]([O:17][C:16](=[O:18])[CH2:15][C:13]1[CH:12]=[CH:11][C:10]2[C:3]3[C:2](=[O:1])[NH:7][CH:6]=[N:5][C:4]=3[S:8][C:9]=2[CH:14]=1)[CH3:21]
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Name
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(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-7-yl)acetate
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Quantity
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5 g
|
Type
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reactant
|
Smiles
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O=C1C2=C(N=CN1)SC1=C2CCC(C1)CC(=O)[O-]
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Name
|
|
Quantity
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9.71 g
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Type
|
reactant
|
Smiles
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C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool to rt
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Type
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CUSTOM
|
Details
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the brown solid precipitated from solution
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Type
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FILTRATION
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Details
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The solid was filtered
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Type
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WASH
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Details
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washed with 1,4-dioxane (2×30 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo
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Type
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ADDITION
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Details
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Saturated aqueous NaHCO3 (150 mL) was then slowly poured into the concentrated filtrate at 0° C
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Type
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EXTRACTION
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Details
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then extracted with DCM (3×300 mL)
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Type
|
WASH
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Details
|
The combined organic layer was washed with saturated aqueous NaHCO3 (100 mL), brine (30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to triturated the product
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=CC2=C(C3=C(N=CNC3=O)S2)C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.18 mmol | |
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |